molecular formula C10H8N2O2 B598741 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl- CAS No. 1204475-93-3

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-

Cat. No. B598741
M. Wt: 188.186
InChI Key: PSKLJWXZELDHBP-UHFFFAOYSA-N
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Description

“1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid” is a heterocyclic compound . It has the empirical formula C8H6N2O2 and a molecular weight of 162.15 . The compound is solid in form .


Synthesis Analysis

While specific synthesis methods for “1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-” were not found, there are studies on the synthesis of related 1H-pyrrolo[2,3-b]pyridine derivatives . These derivatives have shown potent activities against FGFR1, 2, and 3, which are essential in various types of tumors .


Molecular Structure Analysis

The molecular structure of “1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid” can be represented by the SMILES string OC(=O)c1cc2cccnc2[nH]1 . The InChI key is DXMRZBGFYBCTLR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid” is a solid compound . It has the empirical formula C8H6N2O2 and a molecular weight of 162.15 .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, indicating that it is toxic if swallowed . It is also classified under GHS07, with the signal word "Warning" .

Future Directions

Research on 1H-pyrrolo[2,3-b]pyridine derivatives, including “1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-”, could focus on their potential as FGFR inhibitors for cancer therapy . Compound 4h, a 1H-pyrrolo[2,3-b]pyridine derivative, has shown potent FGFR inhibitory activity and could serve as a lead compound for further optimization .

properties

IUPAC Name

3-ethenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-2-6-7-4-3-5-11-9(7)12-8(6)10(13)14/h2-5H,1H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKLJWXZELDHBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(NC2=C1C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801223136
Record name 3-Vinyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801223136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-

CAS RN

1204475-93-3
Record name 3-Vinyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204475-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Vinyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801223136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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